2-(4-Heptyloxybenzoyl)pyridine
Description
Properties
IUPAC Name |
(4-heptoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-3-4-5-8-15-22-17-12-10-16(11-13-17)19(21)18-9-6-7-14-20-18/h6-7,9-14H,2-5,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGZAOHWRQXXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642014 | |
| Record name | [4-(Heptyloxy)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-12-6 | |
| Record name | [4-(Heptyloxy)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Heptyloxybenzoyl Pyridine
Established Synthetic Routes for 2-(4-Heptyloxybenzoyl)pyridine
The construction of the this compound scaffold can be achieved through several strategic approaches. The most direct methods involve forming the bond between the carbonyl carbon and the pyridine (B92270) ring.
Acylation Reactions Utilizing 4-Heptyloxybenzoyl Chloride Precursors
A primary and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com In this approach, an acyl group is introduced to an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the reaction of a suitable pyridine derivative with 4-heptyloxybenzoyl chloride.
However, the direct Friedel-Crafts acylation of pyridine is challenging. The nitrogen atom in the pyridine ring acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. sigmaaldrich.com To circumvent this, the reaction is often performed on a more reactive pyridine derivative, such as a 2-halopyridine, followed by a metal-catalyzed coupling reaction, or by utilizing organometallic pyridine reagents.
A plausible synthetic sequence involves the use of an organometallic pyridine species, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent, which can then act as a nucleophile towards the electrophilic 4-heptyloxybenzoyl chloride.
Table 1: Proposed Reagents for Acylation-Based Synthesis
| Pyridine Precursor | Acylating Agent | Key Reaction Type |
| 2-Lithiopyridine | 4-Heptyloxybenzoyl chloride | Nucleophilic Acyl Substitution |
| 2-Pyridylmagnesium bromide | 4-Heptyloxybenzoyl chloride | Nucleophilic Acyl Substitution |
This nucleophilic acyl substitution approach avoids the harsh conditions of traditional Friedel-Crafts acylation and the issue of catalyst poisoning by the pyridine nitrogen.
Exploration of Alternative Coupling and Functional Group Interconversion Strategies
Alternative strategies to acylation reactions provide versatile pathways to this compound, often involving the formation of a precursor molecule that is subsequently converted to the target ketone.
One significant strategy is the oxidation of a secondary alcohol . This involves the synthesis of the corresponding alcohol, (4-(heptyloxy)phenyl)(pyridin-2-yl)methanol, which is then oxidized to the ketone. The alcohol precursor can be readily synthesized via the addition of a Grignard reagent, such as 2-pyridylmagnesium bromide, to 4-heptyloxybenzaldehyde, or by the reaction of 2-lithiopyridine with the same aldehyde. A patent for the synthesis of the parent compound, 2-benzoylpyridine (B47108), describes a high-yield (up to 95%) oxidation of phenyl(pyridin-2-yl)methanol using a catalyst and dry air or oxygen as the oxidant. google.com This method represents a mild and efficient functional group interconversion.
Table 2: Functional Group Interconversion Approach
| Precursor Compound | Reagent/Reaction | Product |
| (4-(heptyloxy)phenyl)(pyridin-2-yl)methanol | Oxidation (e.g., PCC, MnO₂) | This compound |
| 2-Pyridylmagnesium bromide + 4-Heptyloxybenzaldehyde | Grignard Reaction | (4-(heptyloxy)phenyl)(pyridin-2-yl)methanol |
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, offer another powerful method. nih.govnih.gov This approach could involve the coupling of a 2-pyridylboronic acid derivative with a 4-heptyloxy-substituted benzoyl halide. Alternatively, a Negishi coupling could be employed between a 2-pyridylzinc halide and 4-heptyloxybenzoyl chloride. These methods are known for their high functional group tolerance and efficiency in forming carbon-carbon bonds between sp²-hybridized centers.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues allows for the systematic investigation of structure-activity relationships and the fine-tuning of molecular properties. Modifications can be introduced at the pyridine ring, the heptyloxy chain, or the benzoyl moiety.
Pyridine Ring Substitutions and Their Influence on Molecular Architecture (e.g., Methylation at Position 6)
Introducing substituents onto the pyridine ring can significantly alter the molecule's steric and electronic properties. For example, the synthesis of 6-methyl-2-(4-heptyloxybenzoyl)pyridine would start from a substituted pyridine precursor. A common starting material for such a synthesis would be 2-bromo-6-methylpyridine or 2-chloro-6-methylpyridine.
The synthetic strategies would be analogous to those for the parent compound. For instance, lithiation of 2-bromo-6-methylpyridine followed by reaction with 4-heptyloxybenzoyl chloride would yield the desired product. Alternatively, a Suzuki coupling between 6-methyl-2-pyridylboronic acid and 4-heptyloxybenzoyl chloride could be employed. The synthesis of 2-cyano-6-methylpyridine is a known procedure, providing a versatile intermediate for further transformations. orgsyn.org
Table 3: Synthesis of a 6-Methyl Analogue
| Starting Pyridine Derivative | Key Intermediate | Coupling Partner |
| 2-Bromo-6-methylpyridine | 6-Methyl-2-lithiopyridine | 4-Heptyloxybenzoyl chloride |
| 2-Chloro-6-methylpyridine | 6-Methyl-2-pyridylboronic acid | 4-Heptyloxybenzoyl chloride |
Modifications of the Heptyloxy Chain for Tailored Properties
Altering the length and branching of the alkoxy chain is a straightforward modification that can be used to modulate properties such as solubility and lipophilicity. This is achieved by starting with different 4-alkoxybenzoic acids in the initial stages of the synthesis. For example, using 4-pentyloxybenzoic acid or 4-octyloxybenzoic acid would lead to the corresponding 2-(4-pentyloxybenzoyl)pyridine or 2-(4-octyloxybenzoyl)pyridine, respectively. The synthesis of the required 4-alkoxybenzoyl chlorides proceeds via the reaction of the corresponding carboxylic acids with a chlorinating agent like thionyl chloride or oxalyl chloride.
Table 4: Analogues with Modified Alkoxy Chains
| Starting Carboxylic Acid | Corresponding Acyl Chloride | Final Product |
| 4-Methoxybenzoic acid | 4-Methoxybenzoyl chloride | 2-(4-Methoxybenzoyl)pyridine |
| 4-Ethoxybenzoic acid | 4-Ethoxybenzoyl chloride | 2-(4-Ethoxybenzoyl)pyridine |
| 4-Propoxybenzoic acid | 4-Propoxybenzoyl chloride | 2-(4-Propoxybenzoyl)pyridine |
| 4-Butoxybenzoic acid | 4-Butoxybenzoyl chloride | 2-(4-Butoxybenzoyl)pyridine |
| 4-Pentyloxybenzoic acid | 4-Pentyloxybenzoyl chloride | 2-(4-Pentyloxybenzoyl)pyridine |
| 4-Hexyloxybenzoic acid | 4-Hexyloxybenzoyl chloride | 2-(4-Hexyloxybenzoyl)pyridine |
| 4-Octyloxybenzoic acid | 4-Octyloxybenzoyl chloride | 2-(4-Octyloxybenzoyl)pyridine |
Derivatization at the Benzoyl Moiety
Further functionalization of the benzoyl ring can be accomplished either by starting with a pre-functionalized 4-heptyloxybenzoic acid derivative or by direct electrophilic aromatic substitution on the this compound molecule. The heptyloxy group is an ortho-, para-directing and activating group. Since the para position is occupied by the benzoyl group, electrophilic substitution will primarily occur at the positions ortho to the heptyloxy group (positions 3 and 5 of the benzoyl ring).
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using Br₂ with a Lewis acid catalyst to introduce a bromine atom.
Friedel-Crafts Alkylation/Acylation: To introduce further alkyl or acyl groups, although steric hindrance might be a factor.
The introduction of these functional groups provides handles for further chemical transformations, allowing for the creation of a diverse library of derivatives.
Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound Systems
One promising avenue involves the adaptation of catalyst-free and solvent-free reaction conditions. For instance, a plausible green synthesis of this compound could be envisioned through the reaction of 2-cyanopyridine with a 4-heptyloxyphenyl Grignard reagent, followed by hydrolysis. While traditionally carried out in organic solvents, exploring solid-state or neat reactions could significantly improve the environmental footprint of this transformation.
Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. The synthesis of related benzoylpyridine structures has been successfully achieved using microwave irradiation, suggesting its applicability to the synthesis of the target compound. A potential microwave-assisted protocol could involve the coupling of a suitable pyridine derivative with a 4-heptyloxybenzoyl precursor, potentially in the absence of a traditional solvent or using a high-boiling, recyclable green solvent.
Multi-component reactions (MCRs) represent another key strategy in green synthesis, as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing intermediate purification steps and reducing solvent usage. While a specific MCR for this compound is not prominently described, the development of such a convergent synthesis would be a significant advancement in its sustainable production.
The following table outlines hypothetical green synthetic protocols for this compound, based on established green methodologies for analogous compounds. These proposed methods highlight the potential for developing more sustainable synthetic routes.
| Reaction Type | Reactant A | Reactant B | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Green Chemistry Principle(s) Addressed |
| Catalyst-Free Acylation | 2-Pyridyllithium | 4-Heptyloxybenzoyl chloride | None (Catalyst-Free) | Solvent-Free (Melt) | 2-4 h | 85-90 | Atom Economy, Reduced Waste |
| Microwave-Assisted Suzuki Coupling | 2-Bromopyridine | 4-Heptyloxyphenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | Water/Ethanol (B145695) (9:1) | 15-30 min | 90-95 | Energy Efficiency, Use of Safer Solvents |
| Multi-Component Reaction | Pyridine | 4-Heptyloxybenzaldehyde | (Hypothetical) | (Hypothetical) | < 1 h | >80 | Atom Economy, Step Economy |
| Oxidative Coupling | Picoline | 4-Heptyloxybenzaldehyde | MnO₂ / Microwave | Solvent-Free | 20 min | 80-85 | Energy Efficiency, Reduced Waste |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Heptyloxybenzoyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms and their connectivity.
¹H NMR Analysis of Proton Environments and Coupling Patterns
A ¹H NMR spectrum of 2-(4-Heptyloxybenzoyl)pyridine would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and benzoyl rings would likely appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings and the carbonyl group. The protons of the heptyloxy chain would be found in the upfield region. For instance, the terminal methyl group (CH₃) would likely be the most shielded, appearing at the lowest chemical shift, while the methylene group attached to the oxygen atom (OCH₂) would be the most deshielded of the aliphatic protons. The coupling patterns (splitting of signals) between adjacent protons would provide crucial information about the connectivity of the atoms. However, without experimental data, a precise assignment of chemical shifts and coupling constants is not possible.
¹³C NMR Investigations of Carbon Framework
Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom in this compound. The carbonyl carbon of the benzoyl group would be expected to have the largest chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the aromatic rings would appear between approximately 120 and 160 ppm. The aliphatic carbons of the heptyloxy group would be observed in the upfield region, generally below 70 ppm. The specific chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents. The lack of published spectra prevents the creation of a detailed data table for the carbon framework.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for a complete structural and conformational analysis. COSY experiments would confirm the proton-proton coupling relationships, while HSQC would correlate each proton with its directly attached carbon atom. NOESY experiments could provide information about the through-space proximity of protons, offering insights into the molecule's three-dimensional structure and preferred conformation. Unfortunately, no studies employing these advanced techniques for this compound have been identified in the public domain.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Functional Group Assignment via Fourier Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The C-O stretching of the ether linkage would likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the heptyloxy chain would be seen just below 3000 cm⁻¹. Vibrations associated with the pyridine ring would also be present. Without an experimental spectrum, a definitive assignment of these vibrational modes is not feasible.
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis
Raman spectroscopy, which is complementary to IR spectroscopy, would provide further details about the molecular vibrations. Aromatic ring stretching vibrations typically give rise to strong signals in Raman spectra. The symmetric stretching of non-polar bonds would also be more prominent. A combined analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound. As with the other techniques, the absence of specific experimental data for this compound prevents a detailed analysis and the creation of a corresponding data table.
Electronic Absorption and Emission Spectroscopy
The electronic spectra of this compound are governed by the chromophoric benzoylpyridine core, which consists of a pyridine ring and a benzene (B151609) ring linked by a carbonyl group. The heptyloxy substituent on the benzene ring acts as an auxochrome, modifying the electronic properties of the system.
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* The conjugated system formed by the phenyl ring, the carbonyl group, and the pyridine ring gives rise to intense absorption bands, typically in the range of 250-300 nm. These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The presence of the electron-donating heptyloxy group (-OC₇H₁₅) on the para position of the benzene ring is anticipated to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted 2-benzoylpyridine (B47108), as it enhances the intramolecular charge-transfer (ICT) character of the transition.
n → π Transitions:* The carbonyl group and the nitrogen atom of the pyridine ring both possess non-bonding electrons (n). The excitation of one of these electrons to a π* antibonding orbital results in a weak, longer-wavelength absorption band, typically appearing above 300 nm. These transitions are characteristically less intense than π → π* transitions.
The extent of conjugation between the aromatic rings through the carbonyl linker dictates the energy of these transitions. The planarity of the molecule is a crucial factor; greater planarity leads to more effective orbital overlap and a shift of absorption to longer wavelengths.
Upon absorption of UV light, an excited molecule can relax to its ground state via radiative pathways, namely fluorescence and phosphorescence.
Fluorescence: This process involves rapid emission of a photon from the lowest excited singlet state (S₁) to the ground state (S₀). For molecules like this compound, the fluorescence properties would be highly dependent on the nature of the S₁ state. If the lowest excited state is of a π–π* character, moderate to strong fluorescence might be expected. However, if it is an n–π* state, fluorescence is often weak or entirely quenched due to the higher probability of intersystem crossing to a triplet state.
Phosphorescence: This is a much slower radiative decay from the lowest excited triplet state (T₁) to the ground state (S₀). Due to the spin-forbidden nature of this transition, phosphorescence has a much longer lifetime than fluorescence. The efficiency of phosphorescence in aroylpyridines is often linked to efficient intersystem crossing, which is promoted by the presence of n–π* states and the carbonyl group. Measurement of phosphorescence typically requires low temperatures and deoxygenated conditions to minimize non-radiative quenching.
Without experimental data, the quantum yields and emission wavelengths for this compound remain undetermined.
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This behavior is a direct consequence of the differential solvation of the ground and excited states of the molecule.
Absorption Spectra: The n → π* transition of the carbonyl group in this compound would be expected to exhibit a hypsochromic (blue) shift as the solvent polarity increases. This is because polar, protic solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for excitation. Conversely, the π → π* transition, particularly if it has significant charge-transfer character, would likely show a bathochromic (red) shift in polar solvents, which stabilize the more polar excited state more than the ground state.
Emission Spectra: In fluorescence spectroscopy, a pronounced bathochromic shift is generally expected with increasing solvent polarity for molecules with a significant increase in dipole moment upon excitation. This positive solvatochromism would indicate a more polar excited state, consistent with an intramolecular charge-transfer process.
A systematic study using a range of solvents with varying polarity would be necessary to quantify these effects and to probe the differences in the dipole moments between the ground and excited states of the molecule.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₉H₂₃NO₂), HRMS would confirm the molecular formula by matching the experimentally measured mass of the molecular ion to its calculated exact mass.
In positive-ion mode electrospray ionization (ESI), the molecule would primarily be observed as the protonated species, [M+H]⁺. The theoretical exact mass of this ion can be precisely calculated.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecular ion into smaller, characteristic fragment ions. The predicted fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:
Loss of the heptyl chain: A common fragmentation pathway for alkoxybenzenes is the cleavage of the alkyl chain, which could occur via loss of heptene (C₇H₁₄, 98.1096 Da) to yield a protonated 2-(4-hydroxybenzoyl)pyridine fragment ion at m/z 200.0706.
Alpha-cleavage at the ether: Cleavage of the C-O bond of the ether could lead to the loss of the heptyloxy radical, although this is less common in ESI.
Cleavage at the carbonyl group: The bond between the carbonyl carbon and the pyridine ring or the phenyl ring could cleave. Cleavage could yield a pyridin-2-ylcarbonyl cation ([C₆H₄NO]⁺, m/z 106.0287) or a 4-heptyloxybenzoyl cation ([C₁₄H₂₁O₂]⁺, m/z 221.1536).
These predicted fragmentation patterns provide a structural fingerprint that, in conjunction with the accurate mass measurement, would allow for the unambiguous confirmation of the compound's identity.
Crystallographic Analysis and Solid State Architectural Studies of 2 4 Heptyloxybenzoyl Pyridine Systems
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination
A definitive determination of the molecular geometry of 2-(4-heptyloxybenzoyl)pyridine is contingent on SCXRD studies. This technique would provide the exact coordinates of each atom in the crystal lattice, which are essential for a detailed analysis of its structural parameters.
Analysis of Conformational Isomers and Rotamers in the Crystalline State
Similarly, an analysis of the specific conformational isomers or rotamers present in the solid state is not possible. The torsion angles derived from SCXRD data would reveal the rotational orientation of the pyridine (B92270) ring relative to the benzoyl group and the conformation of the flexible heptyloxy chain. This would elucidate the preferred three-dimensional shape the molecule adopts in its crystalline form.
Supramolecular Interactions in Crystal Lattices
The study of supramolecular chemistry, particularly the non-covalent interactions that govern the assembly of molecules in a crystal, is fundamentally reliant on the knowledge of the crystal packing arrangement derived from SCXRD.
Elucidation of Hydrogen Bonding Networks and Their Directionality
While this compound possesses potential hydrogen bond acceptors (the nitrogen of the pyridine ring and the carbonyl and ether oxygens), the existence, nature, and geometry of any hydrogen bonding networks cannot be confirmed. An elucidation of such networks would require identifying intermolecular interactions, such as C-H···O or C-H···N bonds, and their specific distances and angles, which is only possible with detailed crystallographic files.
Quantification of π-π Stacking Interactions Between Aromatic Moieties
The presence and quantification of π-π stacking interactions between the electron-rich heptyloxybenzoyl ring and the electron-deficient pyridine ring are key aspects of the solid-state architecture. Analysis of parameters such as the centroid-centroid distance, interplanar angle, and slip angle between adjacent aromatic rings is necessary to characterize these stabilizing interactions. This quantitative data is currently unavailable.
Polymorphism and Crystal Engineering Approaches for this compound
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the solid state, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. The potential for polymorphism in this compound would be influenced by the conformational flexibility of the heptyloxy chain and the potential for various intermolecular interactions.
Crystal engineering provides a strategy to control the solid-state assembly of molecules, thereby influencing or even selectively isolating specific polymorphic forms. For a molecule like this compound, key intermolecular interactions that could be exploited in crystal engineering include:
Hydrogen Bonding: While the primary structure of this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions involving the pyridine ring and the carbonyl group could play a significant role in the crystal packing.
π-π Stacking: The aromatic pyridine and benzoyl rings are capable of engaging in π-π stacking interactions, which are crucial in directing the assembly of the crystal lattice.
By systematically modifying crystallization conditions such as solvent, temperature, and saturation, or by introducing co-formers, it might be possible to isolate and characterize different polymorphs of this compound. The study of these polymorphs would provide valuable insights into the structure-property relationships of this compound.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Identification
Powder X-ray diffraction (PXRD) is a fundamental and non-destructive analytical technique used for the characterization of crystalline materials. It provides a unique "fingerprint" of a specific crystalline phase, making it an indispensable tool for phase identification, purity assessment, and the study of polymorphism.
In the context of this compound, PXRD would be employed for several key purposes:
Phase Identification: The experimental PXRD pattern of a synthesized batch of this compound could be compared to a calculated pattern from single-crystal X-ray diffraction data (if it were available) to confirm the bulk material's identity and crystalline form.
Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns. Therefore, PXRD is a primary technique used in screening for the existence of multiple crystalline forms under various crystallization conditions.
Quality Control: In a manufacturing setting, PXRD can be used to ensure batch-to-batch consistency of the crystalline form of this compound, which is crucial for predictable physical properties.
A typical PXRD analysis would involve recording the intensity of diffracted X-rays as a function of the diffraction angle (2θ). The resulting diffractogram would display a series of peaks at specific 2θ values, which are characteristic of the crystal lattice of the material.
Coordination Chemistry of 2 4 Heptyloxybenzoyl Pyridine As a Ligand
Ligand Design Principles and Coordination Modes of the Pyridine (B92270) Nitrogen
The design of 2-(4-heptyloxybenzoyl)pyridine as a ligand is centered around the strategic placement of its nitrogen and oxygen donor atoms. The sp²-hybridized lone pair of the pyridine nitrogen is readily available for coordination, making it a primary binding site for metal ions. semanticscholar.org The geometry and electronic nature of the ligand allow for different coordination patterns, which are crucial in dictating the structure and properties of the resulting metal complexes.
Monodentate Coordination via the Pypyridine Nitrogen Atom
The most fundamental coordination mode for pyridine-based ligands is monodentate, where the ligand binds to a metal center exclusively through the pyridine nitrogen atom. semanticscholar.org In this mode, the this compound acts as a simple Lewis base. This type of coordination is common, particularly when other, more competitive ligands are present in the coordination sphere or when steric hindrance prevents the approach of the ketone oxygen. The lone pair on the pyridine nitrogen is directed away from the ring, making it sterically accessible for forming a strong σ-bond with a vacant metal orbital. semanticscholar.org
Potential for Bidentate or Multidentate Coordination (e.g., through the Ketone Oxygen)
While monodentate coordination is common, the structure of this compound offers the potential for chelation. The proximity of the carbonyl oxygen to the pyridine nitrogen allows for the formation of a stable five-membered chelate ring, leading to bidentate N,O-coordination. This mode is frequently observed in complexes with 2-benzoylpyridine (B47108) and its derivatives. nih.govscirp.org The chelation enhances the thermodynamic stability of the resulting complexes compared to their monodentate analogues. In some cases, the ligand can act as a bridging unit between two metal centers, further increasing the structural diversity of the coordination compounds.
Synthesis and Characterization of Transition Metal Complexes Incorporating this compound
The synthesis of transition metal complexes with 2-aroylpyridine ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. scirp.orgsbmu.ac.ir The reaction often proceeds at room temperature or with gentle heating to yield the desired complex, which can then be isolated by precipitation or crystallization.
Complexation with D-Block Metal Ions (e.g., Co(II), Ni(II), Fe(II), Ru(II))
2-Aroylpyridine ligands readily form complexes with a variety of d-block transition metals. The specific nature of the resulting complex, including its stoichiometry and geometry, depends on the metal ion, the counter-anion, and the reaction conditions.
Cobalt(II) and Nickel(II): These ions typically form octahedral or square pyramidal complexes. scirp.orgrsc.org For instance, studies on related aroylhydrazone ligands show the formation of [ML₂phen] type complexes where the metal ion is six-coordinate. rsc.org
Iron(II) and Iron(III): Iron complexes with derivatives of 2-benzoylpyridine have been synthesized and characterized. nih.govresearchgate.net Low-spin octahedral Fe(II) complexes are common, particularly with chelating N,N-donor ligands derived from 2-benzoylpyridine. rsc.org Iron(III) complexes often exhibit low-spin magnetic moments and feature coordination through the pyridine nitrogen, an imine nitrogen, and a thiolate sulfur in the case of thiosemicarbazone derivatives. nih.gov
Ruthenium(II): Ruthenium(II) forms a wide range of stable, often octahedral, complexes with pyridine-based ligands. nih.govnih.govmdpi.com These complexes are of significant interest due to their rich photophysical and electrochemical properties. Syntheses often involve reacting a suitable ruthenium precursor, such as [RuCl₃(dppb)H₂O], with the ligand. nih.gov
Stereochemical Aspects of Coordination Compounds and Isomerism
The formation of metal complexes with ligands like this compound can lead to various types of isomerism, influencing the properties of the compounds. ncert.nic.in
Geometric Isomerism: In octahedral complexes with a general formula [MA₂B₄] or [MA₃B₃] (where M is the metal and A and B are different ligands), cis and trans isomers can exist. For example, in a complex with two bidentate this compound ligands and two monodentate ligands (e.g., [M(L)₂X₂]), the two X ligands can be positioned adjacent (cis) or opposite (trans) to each other. wikipedia.org
Optical Isomerism: If a complex is chiral (lacks a plane of symmetry), it can exist as a pair of non-superimposable mirror images called enantiomers. This is common in octahedral complexes with two or three bidentate ligands, such as [M(L)₃] or cis-[M(L)₂X₂]. These enantiomers rotate plane-polarized light in opposite directions. uomustansiriyah.edu.iq
Linkage Isomerism: This type of isomerism is possible if a ligand can coordinate to the metal ion through different atoms. While not directly applicable to this compound itself, it is a relevant concept in coordination chemistry, seen for example in complexes with the nitrite (B80452) ligand which can bind through either the nitrogen (nitro) or an oxygen (nitrito) atom. ncert.nic.in
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds are dictated by the identity of the central metal ion, its oxidation state, and the ligand field environment. slideshare.netgcnayanangal.com
The coordination of this compound to a transition metal ion splits the d-orbitals into different energy levels. The magnitude of this splitting determines the electronic and magnetic behavior of the complex. For instance, Fe(II) (d⁶) complexes can be either high-spin (paramagnetic) with four unpaired electrons or low-spin (diamagnetic) with no unpaired electrons, depending on the ligand field strength. rsc.org
Magnetic susceptibility measurements are a key tool for probing these properties. mdpi.comuwimona.edu.jm The effective magnetic moment (μ_eff) can be calculated from experimental data and compared to theoretical spin-only values to determine the number of unpaired electrons. For example, high-spin Co(II) (d⁷) in an octahedral environment has three unpaired electrons and a theoretical spin-only magnetic moment of 3.87 B.M., while high-spin Ni(II) (d⁸) has two unpaired electrons and a μ_eff of 2.83 B.M. Deviations from these values can indicate orbital contributions to the magnetic moment. uwimona.edu.jm
Electrochemical studies, such as cyclic voltammetry, on related iron(II) complexes with 2-benzoylpyridine-derived ligands have shown quasi-reversible oxidation processes corresponding to the Fe(II)/Fe(III) redox couple. researchgate.net The redox potential is sensitive to the nature of the substituents on the ligand, with electron-donating groups like the heptyloxy group expected to make the metal center easier to oxidize.
Table of Representative Magnetic Data for Related Transition Metal Complexes
| Complex Type | Metal Ion | Spin State | Theoretical μ_so (B.M.) | Observed μ_eff (B.M.) |
| Octahedral | Co(II) | High-spin (t₂g⁵e_g²) | 3.87 | 4.3 - 5.2 |
| Octahedral | Ni(II) | High-spin (t₂g⁶e_g²) | 2.83 | 2.9 - 3.4 |
| Octahedral | Fe(II) | High-spin (t₂g⁴e_g²) | 4.90 | ~5.1 - 5.5 |
| Octahedral | Fe(II) | Low-spin (t₂g⁶e_g⁰) | 0 | Diamagnetic |
| Octahedral | Fe(III) | Low-spin (t₂g⁵e_g⁰) | 1.73 | ~2.0 - 2.5 |
Note: The data presented are typical ranges for six-coordinate complexes and are drawn from general principles of magnetochemistry. uwimona.edu.jm Specific values for complexes of this compound would require experimental determination.
Investigation of Spin-Crossover Phenomena in Iron(II) Complexes
There are no specific studies available that investigate spin-crossover (SCO) phenomena in iron(II) complexes formed with this compound as a ligand. While the broader class of N,O-bidentate ligands containing pyridine moieties is known to form iron(II) complexes that can exhibit spin-crossover, the magnetic properties and the temperature-dependent spin state of complexes involving this particular ligand have not been characterized. Research on related aroylpyridine or benzoylpyridine ligands shows that the electronic and steric properties of substituents can influence the ligand field strength and, consequently, the spin-state of the iron(II) center, but direct experimental data for the 4-heptyloxy derivative is not available.
Ligand Field Effects and Spectroscopic Signatures of Metal Coordination
Detailed analysis of the ligand field effects and specific spectroscopic signatures (such as UV-Vis, IR, or NMR data) for metal complexes of this compound is not reported in the scientific literature. The coordination of the pyridyl nitrogen and the carbonyl oxygen to a metal center is expected to create a specific ligand field. However, without experimental data, the magnitude of the d-orbital splitting (10Dq) and other ligand field parameters cannot be determined. Spectroscopic characterization, which would reveal details about the metal-ligand bonding and the electronic structure of potential complexes, has not been published.
Exploration of Catalytic Applications and Precursor Roles of Metal Complexes
There is no available research on the catalytic applications of metal complexes derived from this compound. Similarly, their role as precursors for the synthesis of other catalytically active species or materials has not been explored. While metal complexes involving other functionalized pyridine ligands have been investigated as catalysts for various organic transformations, the catalytic potential of complexes containing this compound remains uninvestigated.
Supramolecular Assemblies and Self Organization of 2 4 Heptyloxybenzoyl Pyridine
Investigation of Non-Covalent Interactions for Directed Self-Assembly
The predictable formation of supramolecular structures from 2-(4-Heptyloxybenzoyl)pyridine is largely dictated by a combination of non-covalent interactions. These weak, yet collectively significant, forces include hydrogen bonding, π-π stacking, and van der Waals forces originating from the heptyloxy chain. Understanding the interplay of these interactions is crucial for controlling the self-assembly process and designing materials with specific properties.
Hydrogen bonding plays a pivotal role in the aggregation of molecules containing pyridine (B92270) and carbonyl functional groups. In the case of this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while C-H groups on the aromatic rings can act as weak hydrogen bond donors. While not as strong as conventional O-H···N or N-H···N bonds, these C-H···N and C-H···O interactions can significantly influence the orientation and packing of molecules in the solid state, leading to the formation of defined supramolecular synthons. The analysis of crystal structures of related pyridine derivatives often reveals the prevalence of such hydrogen bonds in directing the assembly into one-, two-, or three-dimensional networks.
Formation of Supramolecular Architectures from this compound
The culmination of the aforementioned non-covalent interactions drives the spontaneous organization of this compound molecules into well-defined supramolecular architectures. These ordered arrangements can manifest in both solution and, more prominently, in the solid state, and can be harnessed for the fabrication of functional thin films.
The tailored structure of this compound, with its distinct aromatic headgroup and aliphatic tail, makes it a candidate for the formation of self-assembled monolayers (SAMs) on various substrates. By depositing the compound onto a suitable surface, the molecules can spontaneously organize into a highly ordered, two-dimensional film. The pyridine moiety could potentially anchor the molecule to certain surfaces, while the interplay of π-π stacking and van der Waals interactions between adjacent molecules would drive the formation of a densely packed and stable monolayer. The orientation of the molecules within the SAM—whether they are tilted or oriented perpendicular to the surface—would be determined by the balance of molecule-substrate and molecule-molecule interactions. Such organized thin films have potential applications in areas such as electronics, sensing, and surface modification.
Host-Guest Chemistry and Molecular Recognition of this compound
The principles of host-guest chemistry revolve around the concept of molecular recognition, where a host molecule selectively binds to a specific guest molecule through non-covalent interactions. While dedicated research on the host-guest chemistry of this compound is not extensively documented in publicly available literature, its structural components—a pyridine ring, a carbonyl group, and a long alkoxy chain—provide a strong basis for designing synthetic receptors and predicting their molecular recognition capabilities. The pyridine moiety can act as a hydrogen bond acceptor or a metal coordination site, the benzoyl group offers opportunities for π-π stacking and hydrogen bonding, and the heptyloxy chain can engage in van der Waals or hydrophobic interactions.
Design of Receptors Incorporating the this compound Moiety
The design of molecular receptors is a cornerstone of supramolecular chemistry. Although specific receptors incorporating the this compound unit are not widely reported, design strategies can be inferred from analogous systems containing pyridyl ketone or benzoylpyridine fragments. These receptors are often macrocyclic structures, which pre-organize the binding sites for enhanced guest affinity and selectivity.
Macrocyclic Scaffolds:
Calixarenes: These are versatile platforms for constructing receptors. The upper or lower rim of a calixarene can be functionalized with this compound units. The resulting receptor would possess a defined cavity, with the pyridyl nitrogen and carbonyl oxygen atoms pointing inwards to create a binding pocket. The heptyloxy chains could either be directed away from the cavity to enhance solubility in nonpolar solvents or contribute to a hydrophobic binding pocket. For instance, calix researchgate.netarenes functionalized with pyridine moieties have been shown to be effective in anion sensing nih.gov.
Cyclodextrins: These chiral, cyclic oligosaccharides are well-known for their ability to form inclusion complexes with hydrophobic guest molecules nih.govbeilstein-journals.org. Modification of cyclodextrins with this compound could introduce additional binding sites, allowing for more specific recognition of guests that can interact with both the hydrophobic cavity and the appended functional group.
Crown Ethers and Cryptands: Incorporation of the this compound moiety into crown ether or cryptand frameworks could lead to receptors with a high affinity for specific metal ions or organic guests. The pyridine nitrogen can act as a coordination site, complementing the ether oxygens in binding cations. The benzoyl and heptyloxy groups could further stabilize the complex through secondary interactions acs.org.
Acyclic Receptors:
While macrocycles offer pre-organization, acyclic receptors incorporating multiple this compound units can also be designed. These "molecular tweezers" or "clips" can fold around a guest molecule, creating a tailored binding environment. The flexibility of such systems can be an advantage for recognizing guests of varying shapes and sizes.
Binding Studies with Complementary Guest Molecules and Selectivity Analysis
In the absence of direct experimental data for receptors based on this compound, binding studies and selectivity analysis can be projected based on the known properties of its functional groups. The primary non-covalent interactions that would govern guest binding are hydrogen bonding, metal coordination, π-π stacking, and hydrophobic interactions.
Potential Guest Molecules:
Hydrogen-Bond Donors: Molecules with acidic protons, such as phenols, carboxylic acids, or amides, could form strong hydrogen bonds with the carbonyl oxygen of the benzoyl group and potentially weaker C-H···O interactions.
Metal Ions: The pyridine nitrogen is a well-established coordination site for a variety of metal ions. Receptors incorporating the this compound moiety would be expected to bind transition metals and lanthanides mdpi.com.
Aromatic Guests: The electron-rich benzoyl and pyridine rings can engage in π-π stacking interactions with electron-deficient aromatic guest molecules.
Hydrophobic Guests: The long heptyloxy chain can create a nonpolar microenvironment, enabling the binding of aliphatic or aromatic guests through the hydrophobic effect, particularly in aqueous media.
Selectivity Analysis:
The selectivity of a receptor is its ability to bind one guest more strongly than another. For receptors incorporating the this compound moiety, selectivity would arise from a combination of factors:
Size and Shape Complementarity: The geometry of the binding cavity created by the receptor will dictate the size and shape of the guest that can be accommodated.
Electronic Complementarity: The electronic properties of the host and guest must be complementary. For instance, an electron-rich cavity would preferentially bind an electron-deficient guest.
Number and Arrangement of Binding Sites: The spatial arrangement of the pyridine, carbonyl, and alkoxy groups will determine the type and geometry of interactions with the guest, leading to selective recognition.
Hypothetical Binding Data:
To illustrate the potential for molecular recognition, the following table presents hypothetical binding constants (Kₐ) for a conceptual macrocyclic receptor based on this compound with a series of guest molecules in a non-polar solvent like chloroform. These values are speculative and intended to demonstrate the principles of selectivity.
| Guest Molecule | Potential Primary Interaction(s) | Predicted Binding Affinity (Kₐ, M⁻¹) | Rationale for Selectivity |
| Phenol | Hydrogen bonding | High | Strong hydrogen bond between the phenolic -OH and the carbonyl oxygen of the host. |
| Benzoic Acid | Hydrogen bonding | Very High | Dimeric hydrogen bonding with two receptor units could lead to very strong binding. |
| Pyridine | π-π stacking | Moderate | π-π stacking interactions between the guest and the aromatic rings of the host. |
| N-methylpyridinium | Cation-π interaction | High | Favorable interaction between the positively charged guest and the electron-rich aromatic cavity of the host. |
| Heptane | Hydrophobic interactions | Low | Weak van der Waals interactions within a non-polar solvent. |
| Adamantane | Hydrophobic interactions | Moderate | Good size and shape complementarity for a hydrophobic cavity. |
Interactive Data Table
Advanced Applications in Materials Science Utilizing 2 4 Heptyloxybenzoyl Pyridine
Liquid Crystalline Properties and Mesophase Behavior
The anisotropic nature of the 2-(4-Heptyloxybenzoyl)pyridine structure, combining a rigid core with a flexible peripheral chain, makes it a promising candidate for the construction of liquid crystalline materials. The interplay between the shape anisotropy, polarity, and intermolecular interactions governed by the benzoylpyridine core is crucial for the formation and stability of mesophases.
Design Considerations for Mesogenic Systems Based on Benzoylpyridine Cores
The design of mesogenic (liquid crystal-forming) molecules requires a delicate balance of molecular features to promote the formation of ordered, yet fluid, phases. For systems based on benzoylpyridine cores, several key considerations are paramount:
Rigid Core: A rigid core composed of aromatic rings is essential for the stability of the mesophase. The benzoylpyridine unit provides this rigidity. The conjugation within this core can also lead to desirable electronic and optical properties.
Flexible Terminal Groups: The presence of one or more flexible terminal chains, such as the heptyloxy group in this compound, is crucial. These chains lower the melting point of the compound and promote the formation of liquid crystalline phases by disrupting perfect crystalline packing. The length of the alkyl chain is a critical parameter; longer chains tend to favor the formation of more ordered smectic phases due to increased van der Waals interactions. nih.gov
Polarity and Dipole Moments: The nitrogen atom in the pyridine (B92270) ring and the carbonyl group in the benzoyl linker introduce significant dipole moments. These dipoles can lead to strong intermolecular interactions that stabilize the mesophase and influence the clearing point (the temperature at which the material becomes an isotropic liquid). The position of the nitrogen atom can subtly alter the molecular dipole and, consequently, the mesomorphic behavior.
Thermotropic Liquid Crystals Derived from this compound
Thermotropic liquid crystals are substances that exhibit liquid crystalline behavior within a specific temperature range. While this compound itself may or may not be mesogenic, it serves as a fundamental building block for more complex thermotropic liquid crystals. By incorporating this core into larger molecular structures, such as those with multiple aromatic rings, it is possible to generate materials with stable mesophases.
For instance, related structures like 2-(4-alkoxybiphen-4'-yl)-5-methylpyridines, which feature a longer rigid core by including a biphenyl group, have been synthesized and shown to exhibit enantiotropic nematic phases. nih.govnih.gov An enantiotropic phase is one that is stable upon both heating and cooling. These analogous systems demonstrate that the pyridine-containing core is highly effective at promoting nematic liquid crystal phases over wide temperature ranges. The introduction of the this compound moiety into such multi-ring systems is a viable strategy for creating novel thermotropic materials.
Elucidation of Structure-Mesophase Relationships and Thermal Transitions
The relationship between molecular structure and the resulting mesophase behavior is a central theme in liquid crystal research. For benzoylpyridine-based systems, systematic studies reveal clear trends:
Effect of Alkyl Chain Length: As observed in many calamitic liquid crystal series, increasing the length of the terminal alkoxy chain generally depresses the melting point and increases the clearing point, thus broadening the temperature range of the mesophase. Furthermore, longer chains promote stronger intermolecular attractions, which can lead to a transition from a nematic phase to a more ordered smectic phase. For example, in the 2-(4′-alkoxybiphen-4-yl)-6-methylquinolines series, the longest alkoxy homolog (with eight carbons) exhibited an additional smectic C phase not seen in shorter-chain analogs. nih.gov
Influence of the Heterocyclic Core: The pyridine ring's distorted hexagonal geometry, compared to a benzene (B151609) ring, tends to reduce melting and freezing temperatures. nih.gov This effect can be advantageous in creating liquid crystals with lower operating temperatures. The position of the nitrogen atom and other substituents on the pyridine ring can fine-tune the phase behavior and transition temperatures.
The thermal transitions of a representative series of related pyridine-containing liquid crystals, 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines (nO-PPPyMe), are presented below to illustrate these principles.
| Compound (n) | Heating Cycle (°C) | Cooling Cycle (°C) |
| Cr → N | N → I | |
| 3 | 196.2 | 232.9 |
| 4 | 185.3 | 230.1 |
| 5 | 173.5 | 215.8 |
| 6 | 165.7 | 213.9 |
| 7 | 168.0 | 201.7 |
| 8 | 165.8 | 199.3 |
| Data sourced from a study on 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines, which serve as structural analogs to demonstrate the principles of structure-mesophase relationships in pyridine-based liquid crystals. nih.gov | ||
| Abbreviations: Cr = Crystal, N = Nematic, I = Isotropic Liquid. |
Development of Functional Organic and Hybrid Materials
The unique electronic characteristics of the this compound moiety, arising from the electron-withdrawing nature of the pyridine ring and the carbonyl group, make it a valuable component for functional organic materials beyond liquid crystals.
Optoelectronic Materials with Tunable Properties
The benzoylpyridine core can be integrated into larger conjugated systems for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). In such materials, the pyridine unit often serves as an electron-transporting or electron-accepting component due to its electron-deficient nature.
By chemically modifying the this compound structure—for example, by attaching it to electron-donating groups—it is possible to create donor-acceptor (D-A) molecules. These D-A systems can exhibit intramolecular charge transfer (ICT), a phenomenon that is highly sensitive to the local environment and can be exploited for applications in chemical sensing or as emitters in OLEDs. The heptyloxy chain provides solubility in organic solvents, facilitating the processing of these materials into thin films required for electronic devices. For instance, host materials incorporating carbazole (a donor) and pyridine (an acceptor) have been successfully used to create efficient green phosphorescent OLEDs. rsc.org This demonstrates the potential of pyridine-based structures in tuning the electronic and photophysical properties of optoelectronic materials.
Future Research Directions and Emerging Paradigms for 2 4 Heptyloxybenzoyl Pyridine Research
Exploration of Novel Synthetic Pathways and Mechanochemical Syntheses
The future synthesis of 2-(4-heptyloxybenzoyl)pyridine and its derivatives is poised to move beyond traditional multi-step solution-phase chemistry towards more efficient, sustainable, and scalable methods. The exploration of novel synthetic pathways is critical for accessing new analogues and for producing the parent compound in a more environmentally benign manner.
Novel Synthetic Approaches: Future research could focus on late-stage C-H functionalization, a powerful technique that allows for the direct modification of the pyridine (B92270) or phenyl rings without the need for pre-functionalized starting materials. This approach could streamline the synthesis of derivatives with varied electronic and steric properties. Another promising avenue is the adoption of continuous flow chemistry. Flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, represents a significant paradigm shift towards green chemistry. This solvent-free or low-solvent approach can lead to the formation of unique polymorphs and reduce waste. For this compound, mechanosynthesis could be applied to key bond-forming reactions, such as the acylation of a pyridine precursor. Research in this area would involve screening different milling conditions (frequency, ball size, time) and catalytic systems to optimize reaction efficiency. rsc.orgnih.govresearchgate.net The applicability of this method to complex, multi-component reactions involving pyridine derivatives has been demonstrated, suggesting its potential for creating diverse molecular libraries based on the this compound scaffold. rsc.org
| Synthetic Method | Potential Advantages for this compound | Research Focus |
| Late-Stage C-H Functionalization | Rapid diversification of the core structure; reduced step count. | Development of selective catalysts for specific C-H bond activation on the pyridine or phenyl rings. |
| Continuous Flow Chemistry | Enhanced scalability, safety, and process control; improved yield and purity. | Optimization of reactor design and reaction conditions for key synthetic steps. |
| Mechanochemical Synthesis | Reduced solvent waste; energy efficiency; access to novel solid-state forms. | Screening of milling parameters and catalysts for solvent-free acylation and condensation reactions. rsc.orgnih.gov |
Design and Characterization of Multi-Stimuli Responsive Materials Based on this compound
The distinct chemical moieties within this compound make it an excellent candidate for the design of "smart" materials that can respond to multiple external stimuli. researchgate.netacs.org Such materials are highly sought after for applications in sensors, actuators, and controlled-release systems.
The pyridine nitrogen atom is a Lewis basic site, making it inherently responsive to pH changes (acidochromism) through protonation and deprotonation. It can also coordinate with various metal ions (metallochromism), leading to changes in optical or electronic properties. rsc.org The benzoylpyridine core, a conjugated aromatic system, provides a scaffold for potential photo-responsive behavior. While the parent compound is not inherently photochromic, derivatives could be designed to undergo light-induced isomerization or cyclization reactions. Furthermore, the heptyloxy chain can impart thermo-responsive characteristics. The length and nature of this alkyl chain can influence the molecule's self-assembly and phase behavior, potentially leading to temperature-dependent liquid crystalline phases (thermochromism). rdd.edu.iqbeilstein-journals.orgnih.gov Materials that combine these features could exhibit synergistic responses, where one stimulus modulates the response to another.
| Stimulus | Responsive Moiety | Potential Application |
| pH (Acido-) | Pyridine Nitrogen | pH sensors, controlled drug delivery. |
| Metal Ions (Metallo-) | Pyridine Nitrogen | Ion-selective sensors, switchable catalysts. rsc.org |
| Light (Photo-) | Benzoylpyridine Core (modified) | Optical switches, data storage. |
| Temperature (Thermo-) | Heptyloxy Chain / Packing | Thermal sensors, smart windows based on liquid crystal transitions. beilstein-journals.org |
| Mechanical Force (Mechano-) | Crystalline Packing | Stress sensors, security papers. rsc.org |
Advanced Theoretical Modeling for Predictive Material Design and Performance
Computational chemistry and materials modeling are indispensable tools for accelerating the design and discovery of new materials. For this compound, advanced theoretical modeling can provide profound insights into its properties and guide experimental efforts.
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scirp.orgwikipedia.org For this compound, DFT calculations can predict key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its electronic and optical behavior. nih.govmdpi.com It can also be used to generate molecular electrostatic potential (MEP) maps to visualize charge distribution and predict sites for intermolecular interactions. Furthermore, DFT can simulate vibrational spectra (IR and Raman), aiding in the experimental characterization of the molecule and its derivatives. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into bulk properties and interactions. ucl.ac.ukucl.ac.uk For this compound, MD simulations could be used to predict its self-assembly behavior in different solvents or at interfaces, modeling the formation of micelles or films. rsc.orgrsc.org Simulations can also predict the phase transition temperatures of potential liquid crystalline phases and provide a molecular-level understanding of how the molecules pack and orient within these phases. mdpi.com
| Modeling Technique | Predicted Property/Behavior | Implication for Material Design |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density, vibrational frequencies. scirp.orgrsc.org | Predicts electronic properties, reactivity, and aids in spectroscopic analysis. |
| Molecular Dynamics (MD) | Self-assembly, phase transitions, diffusion coefficients. ucl.ac.uk | Guides the design of liquid crystals and nanoscale assemblies. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlation of molecular descriptors with functional properties. mdpi.comscielo.br | Enables rapid virtual screening of derivatives for targeted applications. |
Integration into Nanoscale Assemblies and Devices for Advanced Functionality
The amphiphilic nature of this compound, with its polar head and nonpolar tail, makes it a prime candidate for directed self-assembly into well-defined nanoscale structures. nih.govmdpi.comspringerprofessional.de This bottom-up approach is fundamental to creating functional nanomaterials and devices.
Self-Assembled Structures: In aqueous or polar environments, the molecules could spontaneously assemble into micelles or vesicles. mdpi.comacs.org At an air-water interface, they could form Langmuir monolayers, which can be transferred to solid substrates to create highly ordered Langmuir-Blodgett films. mdpi.com The long heptyloxy chain is expected to induce liquid crystalline behavior, where the molecules exhibit orientational order, a property that is highly valuable for optical applications. rdd.edu.iqmdpi.commdpi.com
Nanoscale Devices: The ability of the pyridine group to bind to metal surfaces, such as gold or copper iodide, opens possibilities for integrating these molecules into nanoelectronic devices. acs.orgrsc.orgnih.gov Monolayers of this compound on conductive or semiconducting surfaces could be investigated for their potential use in molecular sensors, where binding events at the pyridine headgroup could alter the electronic properties of the underlying substrate. aip.orgmdpi.comresearchgate.net The ordered arrangement in liquid crystal phases or Langmuir-Blodgett films could be exploited to create anisotropic conductive films or components for optical devices.
Interdisciplinary Research with Biological and Environmental Systems (excluding clinical/toxicology)
The unique physicochemical properties of this compound suggest intriguing avenues for interdisciplinary research at the interface of materials science and non-clinical biological and environmental studies.
Interaction with Biological Membranes: The amphiphilic structure of the molecule makes it an interesting candidate for studying lipid bilayer dynamics. Research could explore how this compound incorporates into model cell membranes. Its potential liquid crystalline properties could be used to modulate membrane fluidity or organization. As a molecular probe, derivatives containing a fluorescent reporter group could be synthesized to visualize membrane domains or report on the local dielectric environment without any therapeutic or diagnostic intent.
Environmental Fate and Interaction: Understanding the interaction of novel compounds with the environment is a crucial aspect of green chemistry. Research could investigate the adsorption and desorption behavior of this compound on representative environmental surfaces like clays, silica, and organic matter. researchgate.net The benzophenone (B1666685) moiety is known to be photoreactive, suggesting that the compound may undergo photodegradation in the presence of sunlight. nih.govmdpi.comdtic.mil Studies could focus on identifying its degradation byproducts and determining its photochemical lifetime in aqueous systems, contributing to a fundamental understanding of the environmental fate of benzoylpyridine-based compounds. researchgate.netseplite.comseplite.comresearchgate.net
| Research Area | Specific Focus | Scientific Question |
| Biophysical Chemistry | Interaction with model lipid bilayers. | How does the molecule's amphiphilicity and potential liquid crystallinity affect membrane properties? |
| Environmental Chemistry | Adsorption on mineral and organic surfaces. | What are the key intermolecular forces governing the compound's mobility in soil and sediment? researchgate.net |
| Photochemistry | Photodegradation pathways in aqueous media. | What is the environmental persistence of the molecule under simulated solar irradiation? mdpi.commdpi.com |
| Remediation Science | Use as a functional component on adsorbent resins. | Can the pyridine group be used as a handle for selective removal from waste streams? seplite.comseplite.com |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(4-Heptyloxybenzoyl)pyridine, and how can yield be maximized?
Methodological Answer: Synthesis typically involves coupling 4-heptyloxybenzoic acid derivatives with pyridine-containing precursors. Key steps include:
- Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .
- Catalysts: Employ coupling agents like EDCI/HOBt or DCC/DMAP for efficient amide/ester bond formation.
- Temperature Control: Maintain reactions at 0–25°C to prevent side reactions (e.g., over-substitution).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires strict moisture exclusion and stoichiometric precision.
Q. Example Table: Hypothetical Reaction Optimization
| Condition | Yield (%) | Purity (%) | Reference Method |
|---|---|---|---|
| DCM, EDCI/HOBt, 25°C | 68 | 95 | Adapted from |
| THF, DCC/DMAP, 0°C | 72 | 97 | Analogous to |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns. The heptyloxy chain’s protons (δ 0.8–1.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm) are diagnostic .
- X-ray Crystallography: For structural elucidation, employ SHELXL for refinement. Data collection at low temperature (e.g., 100 K) enhances resolution. Note: Disordered alkyl chains may require constrained refinement .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]: ~340.2 Da).
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns due to potential environmental persistence .
- Storage: Store under inert atmosphere (argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases). Parameterize the heptyloxy chain’s flexibility using rotatable bond settings.
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
- Free Energy Calculations: Apply MM-PBSA to estimate binding energies. The hydrophobic heptyloxy group may enhance membrane permeability .
Q. How should researchers design prenatal developmental toxicity studies for this compound?
Methodological Answer:
- Dose Range-Finding: Use Sprague Dawley rats or NZW rabbits. Start with 10, 50, 100 mg/kg/day doses, monitoring maternal weight and fetal viability .
- Endpoint Analysis: Assess skeletal malformations (Alizarin Red staining) and visceral defects (microdissection). Compare to controls for statistical significance.
- Data Contradictions: If maternal toxicity obscures results, adjust doses or use pharmacokinetic modeling to differentiate direct vs. indirect effects .
Q. What strategies resolve crystallographic data contradictions (e.g., disordered chains) in this compound structures?
Methodological Answer:
- Disorder Modeling: Split the heptyloxy chain into multiple occupancy sites in SHELXL. Apply SIMU and DELU restraints to stabilize refinement .
- Twinned Data: For overlapping reflections, use TWINLAW to identify twin domains. HKLF 5 format in SHELXL aids integration .
- Validation Tools: Check R and CC to ensure data quality. CIF files should be deposited in the Cambridge Structural Database .
Q. How does the heptyloxy substituent influence the compound’s mesomorphic behavior in liquid crystal applications?
Methodological Answer:
- DSC Analysis: Measure phase transitions (e.g., Cr-SmA-Nematic-Iso) at 5°C/min. The heptyloxy chain lowers melting points via alkyl chain fluidity .
- Polarized Microscopy: Observe textural changes (e.g., focal conic textures for SmA phases). Compare to shorter-chain analogs (e.g., butoxy derivatives) to isolate chain-length effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
